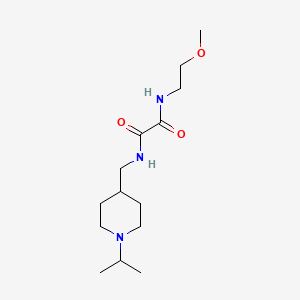

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, an oxalamide group, and methoxyethyl substituents. Its distinct molecular arrangement makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-11(2)17-7-4-12(5-8-17)10-16-14(19)13(18)15-6-9-20-3/h11-12H,4-10H2,1-3H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRJDDBGAJQDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The isopropylpiperidine can be synthesized through a series of reactions, including alkylation and cyclization. The oxalamide group is then introduced through a reaction with oxalyl chloride and an appropriate amine. The final step involves the addition of the methoxyethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Researchers investigate its potential therapeutic effects, such as its ability to modulate biological pathways and treat diseases.

Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide: shares similarities with other piperidine derivatives and oxalamide compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features that include a piperidine moiety and an isopropyl group. This compound has garnered interest in pharmacological research due to its potential biological activities.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 345.5 g/mol

CAS Number: 946382-86-1

The compound's structure enhances its lipophilicity, which may influence its interaction with various biological targets. The presence of nitrogen atoms in the amide functional groups is significant for its biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that oxalamides may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown inhibition of proliferation in breast and liver cancer cells through apoptosis induction mechanisms .

- Anti-inflammatory Effects : Research suggests that oxalamides can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Properties : Some studies have indicated that compounds with piperidine structures can offer neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were determined to be around 15 µM for MCF-7 cells, indicating a promising therapeutic index.

- Inflammatory Response Modulation : A study evaluated the compound's ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The results showed a reduction in TNF-alpha levels by approximately 40% at a concentration of 10 µM, supporting its potential as an anti-inflammatory agent.

- Neuroprotective Effects : In a model of oxidative stress induced by H2O2 in neuronal cells, treatment with this compound led to a significant increase in cell viability (up to 70% compared to control), suggesting protective effects against oxidative damage.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N2-(2-(pyridin-2-YL)ethyl)oxalamide | Structure | Contains a pyridine ring | Potentially different pharmacological effects due to heteroatoms |

| N1-(2-Methoxy-4-methylbenzyl)-N2-(3-pyridyl)oxalamide | Structure | Includes methoxy group | Variation in lipophilicity and solubility characteristics |

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide?

Methodological Answer:

The synthesis of this compound can be optimized by:

- Stepwise coupling : Reacting 1-isopropylpiperidin-4-ylmethylamine with oxalyl chloride derivatives, followed by coupling with 2-methoxyethylamine. Adjust stoichiometric ratios (e.g., 1.2:1 for amine:oxalyl intermediate) to minimize side products.

- Solvent selection : Use polar aprotic solvents like DMF or DCM to enhance reaction efficiency.

- Temperature control : Maintain temperatures between 0–25°C during coupling to prevent decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

Critical techniques include:

- NMR spectroscopy : Confirm backbone structure (e.g., piperidine CH₂ at δ 2.5–3.0 ppm, methoxyethyl -OCH₃ at δ 3.3 ppm).

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ for C₁₆H₂₈N₃O₃: 310.21; observed: 310.20).

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm.

- Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Advanced: How do structural modifications to the piperidine or methoxyethyl groups influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Piperidine modifications :

- Isopropyl substitution : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration.

- Benzyl or cyclohexyl analogs : Reduce potency in CNS targets due to steric hindrance .

- Methoxyethyl group :

- Experimental validation : Use competitive binding assays (e.g., radioligand displacement) and ADME profiling to quantify effects .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).

- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS.

- Off-target effects : Employ selectivity panels (e.g., 50-kinase panel) to identify non-specific interactions.

- Data normalization : Use internal controls (e.g., reference inhibitors) and meta-analysis of IC₅₀ values across studies .

Advanced: What in vitro/in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

- In vitro :

- Liver microsomes : Measure metabolic stability (t₁/₂ > 60 min indicates suitability for oral dosing).

- Caco-2 cells : Assess permeability (Papp > 1 × 10⁻⁶ cm/s suggests good absorption).

- In vivo :

- Rodent models : Administer 10 mg/kg IV/PO to calculate bioavailability (AUC ratio). Plasma protein binding (e.g., >90%) impacts free drug concentration .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water for 15 min; for inhalation, move to fresh air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.